ML085

Description

Structure

3D Structure

Properties

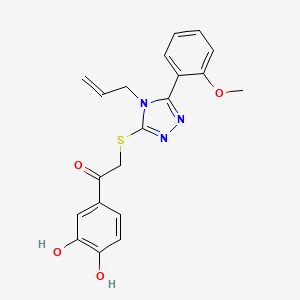

Molecular Formula |

C20H19N3O4S |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C20H19N3O4S/c1-3-10-23-19(14-6-4-5-7-18(14)27-2)21-22-20(23)28-12-17(26)13-8-9-15(24)16(25)11-13/h3-9,11,24-25H,1,10,12H2,2H3 |

InChI Key |

HDLQKEKTQTTWGA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

ML085 Acrylamide Solution: A Technical Guide for Electrophoresis

Abstract

This technical guide provides a comprehensive overview of ML085, a commercial 40% acrylamide/bis-acrylamide solution. Contrary to indications of it being a novel therapeutic agent, this compound is a fundamental laboratory reagent used in the preparation of polyacrylamide gels for molecular separations. This document details the chemical composition of the solution, the mechanism of polyacrylamide gel polymerization, and the significance of its specific 19:1 acrylamide-to-crosslinker ratio. Detailed experimental protocols for its application in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are provided, alongside quantitative data and workflow visualizations to aid researchers, scientists, and professionals in a laboratory setting.

Introduction: Defining this compound

This compound is the product code for a ready-to-use 40% (w/v) aqueous solution of acrylamide and N,N'-methylenebisacrylamide (commonly known as bis-acrylamide), supplied by HiMedia Laboratories.[1][2][3] This solution is prepared with a 19:1 ratio of acrylamide to bis-acrylamide and is primarily utilized for casting polyacrylamide gels for various electrophoretic techniques.[1][4] Using a pre-mixed, high-purity solution like this compound offers significant safety and reproducibility advantages over handling toxic acrylamide powder, reducing the risk of inhalation and ensuring consistent gel matrix formation.[3][4][5]

The primary application of this solution is in Polyacrylamide Gel Electrophoresis (PAGE), a cornerstone technique in biochemistry and molecular biology for separating macromolecules, typically proteins and nucleic acids, based on their size and charge.[6][7]

Core Components and Properties

The this compound solution's functionality is derived from its two key monomer components which, upon polymerization, form a stable gel matrix.

-

Acrylamide (C₃H₅NO): The primary monomer that, when polymerized, forms long, linear polyacrylamide chains.[6][8]

-

N,N'-Methylenebisacrylamide (C₇H₁₀N₂O₂): The cross-linking agent. Bis-acrylamide contains two acrylamide moieties linked by a methylene group, allowing it to form covalent bonds between the linear polyacrylamide chains.[7][9] This cross-linking is essential for creating a porous, three-dimensional gel network.[8]

The physical properties of the resulting gel—specifically its pore size, elasticity, and sieving capabilities—are determined by the total concentration of acrylamide (%T) and the percentage of cross-linker (%C).[8] The 19:1 ratio in this compound is a standard formulation, particularly effective for separating small proteins and DNA fragments.[1][4]

Data Presentation: Solution Specifications

| Property | Description | Reference |

| Product Code | This compound | [1][2] |

| Concentration | 40% (w/v) Total Monomers | [1][3] |

| Composition | Acrylamide and N,N'-Methylenebisacrylamide | [1][3] |

| Monomer Ratio | 19:1 (Acrylamide:Bis-acrylamide) | [1][4] |

| Cross-linker % (%C) | 5% | [8] |

| Form | Clear, colorless aqueous solution | [3] |

| Primary Use | Preparation of polyacrylamide gels for electrophoresis (PAGE) | [1][6] |

| Storage | 2-8°C, protected from light | [3] |

Mechanism of Polymerization

The transformation of the this compound liquid solution into a solid gel is a chain-reaction polymerization process initiated by the generation of free radicals.[10][11] This reaction requires the addition of two key chemical reagents that are not part of the this compound solution itself: an initiator and a catalyst.

-

Initiation: Ammonium persulfate (APS) is typically used as the initiator. In solution, APS dissociates to form sulfate free radicals ([SO₄]•⁻).[12][13]

-

Catalysis: N,N,N',N'-tetramethylethylenediamine (TEMED) acts as a catalyst, accelerating the rate of free radical formation from APS at room temperature.[6][10][11]

-

Propagation: The highly reactive sulfate radicals attack acrylamide monomers, creating an acrylamide free radical. This new radical then reacts with subsequent acrylamide monomers, propagating the formation of long, linear polymer chains. Bis-acrylamide is incorporated into these growing chains, and its second vinyl group allows for the cross-linking of two separate polyacrylamide chains.[6][13]

-

Termination: The reaction concludes when two free radicals react with each other.[11]

The result is a cross-linked polymer network with pores, where the water is held, forming a solid gel.[14]

Visualization: Polymerization Pathway

Caption: Free-radical polymerization of acrylamide and bis-acrylamide.

Experimental Protocols

The most common application for a 19:1 acrylamide solution is the preparation of discontinuous SDS-PAGE gels for protein analysis. This system uses two different gel layers: a lower, "resolving" or "separating" gel and an upper "stacking" gel.

General Safety Precautions

Acrylamide monomer is a neurotoxin and a suspected carcinogen.[3] Always wear gloves, safety glasses, and a lab coat when handling the this compound solution and other reagents. All polymerization steps should be performed in a well-ventilated area.

Preparation of a 12% SDS-PAGE Resolving Gel (10 mL)

This protocol is for a standard 1.5 mm thick mini-gel. Volumes can be scaled as needed.

Reagents:

-

This compound Acrylamide/Bis-acrylamide Solution, 40% (19:1)

-

1.5 M Tris-HCl, pH 8.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

Deionized Water (dH₂O)

-

10% (w/v) Ammonium Persulfate (APS) - Prepare fresh

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

Procedure:

-

Assemble clean glass plates and spacers in the casting stand.[15]

-

In a 15 mL conical tube, combine the reagents in the order listed in the table below.

-

Gently swirl the tube to mix. Avoid introducing air bubbles.

-

Add the TEMED last, immediately before casting, as it will initiate polymerization.[6] Mix by inverting the tube twice.

-

Using a pipette, immediately transfer the solution between the glass plates up to the desired height (leaving space for the stacking gel).[16]

-

Carefully overlay the gel with a thin layer of water or isopropanol to ensure a flat surface and prevent oxygen inhibition of polymerization.[6]

-

Allow the gel to polymerize for 30-45 minutes at room temperature.

Preparation of a 5% SDS-PAGE Stacking Gel (5 mL)

Reagents:

-

This compound Acrylamide/Bis-acrylamide Solution, 40% (19:1)

-

0.5 M Tris-HCl, pH 6.8

-

10% (w/v) SDS

-

dH₂O

-

10% (w/v) APS - Prepare fresh

-

TEMED

Procedure:

-

After the resolving gel has polymerized, pour off the overlay.

-

In a new tube, combine the reagents for the stacking gel as listed in the table below.

-

Add TEMED, mix gently, and immediately pipette the solution on top of the resolving gel.

-

Insert the comb into the stacking gel solution, ensuring no air bubbles are trapped under the teeth.

-

Allow the stacking gel to polymerize for 20-30 minutes.

Data Presentation: Gel Casting Recipes

Table 1: Resolving Gel Recipes (for 10 mL total volume)

| Final Gel % | This compound (mL) | 1.5M Tris pH 8.8 (mL) | dH₂O (mL) | 10% SDS (µL) | 10% APS (µL) | TEMED (µL) |

|---|---|---|---|---|---|---|

| 8% | 2.00 | 2.50 | 5.40 | 100 | 100 | 10 |

| 10% | 2.50 | 2.50 | 4.90 | 100 | 100 | 8 |

| 12% | 3.00 | 2.50 | 4.40 | 100 | 100 | 6 |

| 15% | 3.75 | 2.50 | 3.65 | 100 | 50 | 4 |

Table 2: Stacking Gel Recipe (5% Gel, for 5 mL total volume)

| Component | Volume |

|---|---|

| This compound | 0.625 mL |

| 0.5M Tris pH 6.8 | 1.25 mL |

| dH₂O | 3.025 mL |

| 10% SDS | 50 µL |

| 10% APS | 50 µL |

| TEMED | 5 µL |

Visualization: Gel Casting Workflow

Caption: Standard workflow for casting a discontinuous polyacrylamide gel.

Conclusion

The this compound Acrylamide/Bis-acrylamide 40% (19:1) solution is a fundamental tool for researchers, providing a safer and more reproducible means of preparing polyacrylamide gels compared to manual powder-based methods. Its specific formulation is well-suited for high-resolution separation of smaller proteins and nucleic acids. Understanding the principles of polymerization and the roles of each component is critical for troubleshooting and optimizing electrophoretic separations. This guide serves as a technical resource for the effective and safe use of this common laboratory reagent.

References

- 1. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]

- 2. Acrylamide/Bisacrylamide Solution 40% (19:1) by HiMedia, Cat. No. This compound-100ML | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 3. himedialabs.com [himedialabs.com]

- 4. Acrylamide/Bis Solution, 19:1 › SERVA Electrophoresis GmbH [serva.de]

- 5. bio-rad.com [bio-rad.com]

- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 7. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. biocompare.com [biocompare.com]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. Ammonium persulfate - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. QPNC-PAGE - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

The Role of 19:1 Acrylamide/Bis-Acrylamide in High-Resolution Electrophoresis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 19:1 acrylamide/bis-acrylamide solutions, a critical reagent in molecular biology and proteomics. This specific ratio is renowned for creating polyacrylamide gels with minimal pore size, enabling high-resolution separation of small proteins, peptides, and nucleic acids. This document details the core applications, experimental protocols, and the underlying principles of this versatile tool.

Core Applications of 19:1 Acrylamide/Bis-Acrylamide

The 19:1 ratio of acrylamide to bis-acrylamide, which corresponds to a 5% cross-linker concentration (%C), is primarily utilized in Polyacrylamide Gel Electrophoresis (PAGE) for applications demanding high resolving power.[1][2] The minimal pore size of these gels makes them ideal for separating molecules with small differences in molecular weight.[1]

Key applications include:

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is fundamental for separating proteins based on their molecular weight.[3][4][5] Gels made with a 19:1 ratio are particularly effective for resolving small proteins and peptides.[6]

-

DNA and RNA Electrophoresis: The 19:1 ratio is the solution of choice for denaturing DNA and RNA electrophoresis, especially for applications like DNA sequencing.[1][6][7][8] The high resolution allows for the separation of nucleic acid fragments that differ by just a single nucleotide.[9]

-

Nucleic Acid Sequencing: Polyacrylamide gels, particularly those with a 19:1 acrylamide/bis-acrylamide ratio, are a cornerstone of Sanger sequencing and other methods that require precise separation of DNA fragments.[7][9][10][11][12]

-

RNase Protection Assays: This application also benefits from the high resolution of 19:1 polyacrylamide gels for separating small RNA probes.

Understanding Polyacrylamide Gel Polymerization

Polyacrylamide gels are formed through the free-radical polymerization of acrylamide monomers, with N,N'-methylenebisacrylamide (bis-acrylamide) acting as a cross-linking agent.[1][4][13] This process, initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED), creates a porous matrix.[4][14] The pore size of this matrix is determined by the total monomer concentration (%T) and the percentage of cross-linker (%C).[1][15] A 19:1 acrylamide/bis-acrylamide ratio results in a 5% C, which generally produces the minimum pore size.[1]

Figure 1: Chemical Polymerization of Polyacrylamide.

Quantitative Data: Separation Ranges

The percentage of the 19:1 acrylamide/bis-acrylamide solution used to cast the gel determines the separation range of molecules. The following tables provide a guide for selecting the appropriate gel percentage for your application.

Table 1: Protein Separation Ranges for SDS-PAGE (19:1 Acrylamide/Bis-Acrylamide)

| Gel Percentage (%T) | Approximate Protein Size Range (kDa) |

| 10% | 20 - 200 |

| 12% | 15 - 150 |

| 15% | 10 - 100 |

| 20% | 5 - 50 |

Note: These are approximate ranges and can be influenced by the buffer system and running conditions.

Table 2: Nucleic Acid Separation Ranges for Denaturing PAGE (19:1 Acrylamide/Bis-Acrylamide)

| Gel Percentage (%T) | Approximate Nucleic Acid Size Range (bases/nucleotides) |

| 5% | 151 - 500 |

| 6% | 100 - 400 |

| 8% | 61 - 150 |

| 10% | 30 - 100 |

| 12% | 20 - 80 |

| 20% | < 30 |

Data adapted from various sources.[2][16]

Experimental Protocols

Protocol 1: SDS-PAGE for Small Protein and Peptide Separation

This protocol outlines the preparation of a discontinuous buffer system SDS-PAGE gel using a 19:1 acrylamide/bis-acrylamide solution, optimized for the separation of low molecular weight proteins.

Materials:

-

40% Acrylamide/Bis-acrylamide solution (19:1)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

2X Laemmli Sample Buffer

-

1X Tris-Glycine-SDS Running Buffer

-

Protein molecular weight markers

-

Protein samples

Procedure:

-

Gel Casting:

-

Assemble the gel casting apparatus according to the manufacturer's instructions.

-

Prepare the resolving gel solution (for a 10 ml gel, adjust volumes as needed):

Component 12% Gel 15% Gel 40% Acrylamide/Bis (19:1) 3.0 ml 3.75 ml 1.5 M Tris-HCl, pH 8.8 2.5 ml 2.5 ml 10% SDS 0.1 ml 0.1 ml Distilled Water 4.3 ml 3.55 ml 10% APS 100 µl 100 µl | TEMED | 6 µl | 6 µl |

-

Mix the components, adding APS and TEMED last to initiate polymerization. Immediately pour the resolving gel into the cassette, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface.

-

Allow the resolving gel to polymerize for 30-60 minutes.

-

Prepare the stacking gel solution (for a 5 ml gel):

Component Volume 40% Acrylamide/Bis (19:1) 0.625 ml 0.5 M Tris-HCl, pH 6.8 1.25 ml 10% SDS 50 µl Distilled Water 3.025 ml 10% APS 50 µl | TEMED | 5 µl |

-

Pour off the overlay and add the stacking gel solution. Insert the comb and allow it to polymerize for 30 minutes.

-

-

Sample Preparation and Electrophoresis:

-

Mix protein samples with an equal volume of 2X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Assemble the gel cassette in the electrophoresis tank and fill with 1X Tris-Glycine-SDS running buffer.

-

Load the prepared samples and molecular weight markers into the wells.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Visualization:

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and destain to visualize the protein bands.

-

Figure 2: General Workflow of SDS-PAGE.

Protocol 2: Denaturing Urea-PAGE for DNA Sequencing

This protocol describes the preparation of a denaturing polyacrylamide gel for DNA sequencing applications.

Materials:

-

40% Acrylamide/Bis-acrylamide solution (19:1)

-

Urea

-

10X TBE Buffer (Tris-borate-EDTA)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

DNA sequencing samples in formamide loading dye

Procedure:

-

Gel Preparation (for a 70 ml, 6% gel):

-

In a beaker, dissolve 29.4 g of urea in 10.5 ml of 40% Acrylamide/Bis-acrylamide (19:1) solution, 7 ml of 10X TBE buffer, and approximately 20 ml of distilled water.[7] Gently heat and stir until the urea is completely dissolved.

-

Adjust the final volume to 70 ml with distilled water.

-

Degas the solution for 1-3 minutes.

-

Add 70 µl of TEMED and 700 µl of 10% APS to initiate polymerization.

-

-

Gel Casting:

-

Assemble the sequencing gel plates according to the manufacturer's instructions, ensuring they are clean and leak-proof.

-

Pour the gel solution immediately, avoiding air bubbles.

-

Insert the comb and allow the gel to polymerize for at least 1-2 hours.

-

-

Electrophoresis:

-

Pre-run the gel at a constant power to heat it to approximately 50-60°C. This ensures the DNA remains denatured during the run.[9]

-

Denature the DNA samples by heating at 95°C for 5 minutes in formamide-based loading dye, then immediately place on ice.

-

Load the samples into the wells.

-

Run the gel at a constant power until the desired resolution is achieved.

-

-

Visualization:

-

For radioactively labeled DNA, transfer the gel to filter paper, dry it, and expose it to X-ray film (autoradiography).

-

For fluorescently labeled DNA, scan the gel using an appropriate imaging system.

-

Figure 3: Workflow for DNA Sequencing using PAGE.

Conclusion

The 19:1 ratio of acrylamide to bis-acrylamide is an indispensable tool for achieving high-resolution separations of small biomolecules. Its ability to form gels with minimal pore size makes it the standard for applications such as DNA sequencing and the analysis of small proteins and peptides. By understanding the principles of polyacrylamide gel formation and following optimized protocols, researchers can leverage the power of this reagent to obtain precise and reproducible results in their investigations.

References

- 1. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]

- 2. scispace.com [scispace.com]

- 3. Workflow of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]

- 4. bio-rad.com [bio-rad.com]

- 5. himedialabs.com [himedialabs.com]

- 6. Biochimie des Protéines et Électrophorèse - ITW Reagents [itwreagents.com]

- 7. serva.de [serva.de]

- 8. Protein Biochemistry & Electrophoresis - ITW Reagents [itwreagents.com]

- 9. Gel electrophoretic analysis of DNA sequencing products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. Preparation and Analysis of DNA Sequencing Gels | Springer Nature Experiments [experiments.springernature.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pediaa.com [pediaa.com]

- 14. researchgate.net [researchgate.net]

- 15. Introduction to Polyacrylamide Gels | Bio-Rad [bio-rad.com]

- 16. Gel Electrophoresis Tables | Thermo Fisher Scientific - US [thermofisher.com]

In-Depth Technical Guide: Safety Precautions for Handling ML085 (Acrylamide/Bisacrylamide Solution, 40%, 19:1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling procedures for ML085, a 40% acrylamide/bisacrylamide (19:1) solution. Acrylamide-based solutions are essential reagents in molecular biology, particularly for polyacrylamide gel electrophoresis (PAGE). However, the unpolymerized acrylamide monomer is a potent neurotoxin and a suspected human carcinogen. Strict adherence to the following guidelines is crucial to ensure laboratory safety.

Hazard Identification and Classification

This compound is a solution containing acrylamide and N,N'-methylenebisacrylamide. The primary hazardous component is the acrylamide monomer.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2] |

| Germ Cell Mutagenicity | Category 1B | May cause genetic defects.[1][2] |

| Carcinogenicity | Category 1B | May cause cancer.[1][2] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure.[1][2] |

Target Organs: Central Nervous System (CNS), Peripheral Nervous System (PNS), Reproductive System, Eyes, Skin.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including measuring, mixing, and pouring of gels, must be conducted in a properly functioning and certified chemical fume hood.[1] This is critical to prevent the inhalation of any aerosols that may be generated.

-

Designated Area: Establish a designated area within the laboratory specifically for working with acrylamide solutions. This area should be clearly marked with warning signs.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves. | Acrylamide can be absorbed through the skin.[3] Change gloves frequently, especially if they become contaminated. |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and aerosols.[1] |

| Skin and Body Protection | A fully buttoned lab coat. | To prevent contamination of personal clothing. |

| Respiratory Protection | Not typically required when working in a fume hood. | If work must be done outside of a fume hood where aerosols may be generated, a respirator program must be in place. |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the product.

Handling

-

Avoid Contact: Do not allow the solution to come into contact with skin, eyes, or clothing.

-

Aerosol Prevention: Pour solutions carefully to avoid splashing and the generation of aerosols.

-

Glove Changes: Change gloves immediately if they become contaminated. Wash hands thoroughly after handling, even if gloves were worn.

-

Pre-mixed Solutions: The use of pre-mixed solutions like this compound is recommended over preparing solutions from powdered acrylamide to avoid the inhalation of toxic dust.[4]

Storage

-

Container: Keep the container tightly closed when not in use.

-

Location: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from oxidizing agents, reducing agents, acids, bases, and metals.[2][3]

-

Light and Air Sensitivity: The solution is light and air-sensitive.[2] Store in a dark or opaque bottle.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Spill and Leak Procedures

-

Small Spills (within a fume hood):

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbent material and spilled solution into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning solution.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the area immediately.

-

Alert others in the vicinity.

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Experimental Protocol: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

The following is a representative protocol for casting a standard 12% resolving gel and a 5% stacking gel for protein separation using this compound.

Reagents

-

This compound (40% Acrylamide/Bisacrylamide, 19:1)

-

1.5 M Tris-HCl, pH 8.8

-

1.0 M Tris-HCl, pH 6.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) - Prepare fresh

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized Water

-

Isopropanol or n-butanol

Gel Casting Procedure

Table of Reagent Volumes for Gel Casting (for one mini-gel):

| Component | 12% Resolving Gel (10 mL) | 5% Stacking Gel (5 mL) |

| Deionized Water | 3.3 mL | 3.4 mL |

| This compound (40% Acrylamide/Bis, 19:1) | 3.0 mL | 0.625 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |

| 1.0 M Tris-HCl, pH 6.8 | - | 0.625 mL |

| 10% (w/v) SDS | 100 µL | 50 µL |

| 10% (w/v) APS | 100 µL | 50 µL |

| TEMED | 10 µL | 5 µL |

Procedure:

-

Assemble Gel Cassette: Thoroughly clean and assemble the glass plates of the gel casting apparatus according to the manufacturer's instructions.

-

Prepare Resolving Gel Solution: In a small beaker or conical tube, combine the deionized water, this compound, 1.5 M Tris-HCl (pH 8.8), and 10% SDS for the resolving gel as specified in the table.

-

Initiate Polymerization: Add the 10% APS and then the TEMED to the resolving gel solution. Swirl gently to mix. TEMED will catalyze the polymerization, so proceed to the next step immediately.

-

Pour Resolving Gel: Carefully pour the resolving gel solution into the gel cassette, leaving sufficient space for the stacking gel and comb (approximately 2 cm from the top).

-

Overlay: Immediately overlay the resolving gel with a thin layer of isopropanol or n-butanol. This will create a flat interface and prevent oxygen from inhibiting polymerization.

-

Polymerize: Allow the resolving gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay solution will be visible upon polymerization.

-

Prepare Stacking Gel Solution: While the resolving gel is polymerizing, prepare the stacking gel solution by combining the deionized water, this compound, 1.0 M Tris-HCl (pH 6.8), and 10% SDS in a separate container.

-

Pour Stacking Gel: Once the resolving gel has polymerized, pour off the overlay solution and rinse the top of the gel with deionized water. Add the 10% APS and TEMED to the stacking gel solution, mix gently, and immediately pour it on top of the resolving gel.

-

Insert Comb: Insert the comb into the stacking gel, being careful not to trap any air bubbles.

-

Polymerize Stacking Gel: Allow the stacking gel to polymerize for 30-45 minutes at room temperature.

-

The gel is now ready for sample loading and electrophoresis.

Visualizations

Caption: Workflow for SDS-PAGE Gel Casting.

Caption: Key Safety Precautions for this compound.

References

Principle of Polyacrylamide Gel Electrophoresis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of polyacrylamide gel electrophoresis (PAGE), a fundamental technique for the separation of biological macromolecules. This document delves into the theoretical underpinnings of both denaturing (SDS-PAGE) and non-denaturing (Native PAGE) electrophoresis, offers detailed experimental protocols, and presents quantitative data in a structured format for practical application in research and development.

Core Principles of Electrophoretic Separation

Electrophoresis is a technique used to separate charged molecules in an electric field. When a biological sample is placed in a gel matrix and subjected to an electric field, molecules with a net charge will migrate towards the electrode with the opposite charge. The rate of this migration is influenced by several factors, including the molecule's size, shape, and charge-to-mass ratio, as well as the strength of the electric field and the properties of the gel matrix.

Polyacrylamide gel is a chemically inert and porous matrix formed by the polymerization of acrylamide and a cross-linking agent, typically N,N'-methylenebisacrylamide (bis-acrylamide). This gel acts as a molecular sieve, where smaller molecules navigate through the pores more easily and thus migrate faster than larger molecules, which are impeded by the gel matrix. The pore size of the gel can be precisely controlled by adjusting the total concentration of acrylamide and the proportion of the cross-linker.

Denaturing vs. Native Polyacrylamide Gel Electrophoresis

There are two primary modes of polyacrylamide gel electrophoresis:

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a denaturing technique where proteins are separated primarily based on their molecular weight. The anionic detergent sodium dodecyl sulfate (SDS) is used to denature proteins by disrupting their secondary, tertiary, and quaternary structures, unfolding them into linear polypeptide chains. SDS also coats the proteins with a uniform negative charge, masking their intrinsic charges. Consequently, the charge-to-mass ratio of all protein-SDS complexes becomes nearly constant, and their migration through the gel is determined solely by their size.

-

Native Polyacrylamide Gel Electrophoresis (Native PAGE): In this non-denaturing technique, proteins are separated based on a combination of their size, shape, and intrinsic charge. The native conformation and biological activity of the proteins are preserved as no denaturing agents are used. This allows for the analysis of protein complexes, isoforms, and protein-protein interactions. The migration of proteins in native PAGE is dependent on their net charge at the pH of the electrophoresis buffer and their hydrodynamic size.

The Chemistry of Polyacrylamide Gel Formation

The formation of a polyacrylamide gel is a free-radical polymerization reaction initiated by the addition of ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).

-

Acrylamide: The primary monomer that forms long polymer chains.

-

N,N'-methylenebisacrylamide (bis-acrylamide): A cross-linking agent that forms bridges between the linear acrylamide chains, creating the porous gel matrix.

-

Ammonium Persulfate (APS): The initiator of the polymerization reaction. It generates sulfate free radicals in the presence of a catalyst.

-

N,N,N',N'-tetramethylethylenediamine (TEMED): A catalyst that accelerates the rate of free radical formation from APS.

The polymerization process is a vinyl addition reaction where the sulfate free radical from APS initiates the polymerization of acrylamide monomers. These elongating polymer chains are then cross-linked by bis-acrylamide to form the gel.

Data Presentation: Gel Composition and Separation Ranges

The resolving power of a polyacrylamide gel is determined by its composition. The total acrylamide concentration (%T) influences the pore size, while the cross-linker concentration (%C) also plays a critical role. Generally, a higher %T results in a smaller pore size, which is suitable for separating smaller molecules.

SDS-PAGE: Acrylamide Concentration and Protein Separation Range

| Acrylamide Concentration (%) | Optimal Protein Separation Range (kDa) |

| 7.5 | 30 - 200 |

| 10 | 20 - 150 |

| 12 | 10 - 100 |

| 15 | 5 - 60 |

| 4-15 (Gradient) | 10 - 250 |

| 10-20 (Gradient) | 5 - 100 |

Typical Compositions for SDS-PAGE Gels (for a 10 mL separating gel and 5 mL stacking gel)

| Component | 4% Stacking Gel | 10% Separating Gel | 12% Separating Gel |

| 30% Acrylamide/Bis-acrylamide (29:1) | 1.3 mL | 3.3 mL | 4.0 mL |

| 1.0 M Tris-HCl, pH 6.8 | 1.25 mL | - | - |

| 1.5 M Tris-HCl, pH 8.8 | - | 2.5 mL | 2.5 mL |

| 10% (w/v) SDS | 50 µL | 100 µL | 100 µL |

| Distilled Water | 2.4 mL | 4.0 mL | 3.3 mL |

| 10% (w/v) Ammonium Persulfate (APS) | 25 µL | 50 µL | 50 µL |

| TEMED | 5 µL | 10 µL | 10 µL |

Typical Compositions for Native PAGE Gels (for a 10 mL separating gel and 5 mL stacking gel)

| Component | 4.5% Stacking Gel | 7.5% Separating Gel |

| 30% Acrylamide/Bis-acrylamide (37.5:1) | 1.5 mL | 2.5 mL |

| 0.5 M Tris-HCl, pH 6.8 | 2.5 mL | - |

| 1.5 M Tris-HCl, pH 8.8 | - | 2.5 mL |

| Distilled Water | 6.0 mL | 5.0 mL |

| 10% (w/v) Ammonium Persulfate (APS) | 50 µL | 50 µL |

| TEMED | 10 µL | 10 µL |

Experimental Protocols

SDS-PAGE Protocol

This protocol outlines the general steps for performing SDS-PAGE.

1. Gel Casting:

-

Assemble the gel casting apparatus.

-

Prepare the separating gel solution according to the desired acrylamide concentration (refer to Table 3.2). Add APS and TEMED last to initiate polymerization.

-

Pour the separating gel solution between the glass plates, leaving space for the stacking gel.

-

Overlay the separating gel with a thin layer of water or isopropanol to ensure a flat surface and prevent contact with oxygen, which inhibits polymerization.

-

Allow the separating gel to polymerize for 30-60 minutes.

-

Remove the overlay and wash the top of the gel with distilled water.

-

Prepare the stacking gel solution (refer to Table 3.2).

-

Pour the stacking gel solution on top of the polymerized separating gel and insert the comb to create wells.

-

Allow the stacking gel to polymerize for 30-45 minutes.

2. Sample Preparation:

-

Mix the protein sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and a tracking dye like bromophenol blue).

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge the samples briefly to pellet any insoluble material.

3. Electrophoresis:

-

Remove the comb from the stacking gel and assemble the gel cassette into the electrophoresis tank.

-

Fill the inner and outer chambers of the tank with 1x running buffer (typically Tris-Glycine-SDS buffer).

-

Carefully load the prepared samples and a molecular weight marker into the wells.

-

Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the tracking dye reaches the bottom of the gel.

4. Staining and Visualization:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the separated protein bands.

-

Destain the gel to reduce background staining and enhance the visibility of the protein bands.

Native PAGE Protocol

This protocol outlines the general steps for performing Native PAGE.

1. Gel Casting:

-

The gel casting procedure is similar to SDS-PAGE, but SDS is omitted from all solutions. Use the compositions outlined in Table 3.3.

2. Sample Preparation:

-

Mix the protein sample with a native PAGE sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents). Do not heat the samples.

3. Electrophoresis:

-

The electrophoresis setup is similar to SDS-PAGE, but a non-denaturing running buffer (typically Tris-Glycine buffer without SDS) is used.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced denaturation of the proteins.

4. Staining and Visualization:

-

Staining and visualization are performed using the same methods as for SDS-PAGE.

Visualizations

Experimental Workflow of Polyacrylamide Gel Electrophoresis

Principle of Protein Separation in SDS-PAGE

An In-depth Technical Guide to ML085 for High-Resolution Nucleic Acid Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of ML085, a 40% Acrylamide/Bisacrylamide (19:1) solution, for the high-resolution separation of nucleic acids. This document details the principles, experimental protocols, and data interpretation associated with polyacrylamide gel electrophoresis (PAGE) for DNA and RNA analysis.

Core Principles of Nucleic Acid Separation with this compound

This compound is a stock solution of 40% (w/v) acrylamide and N,N'-methylene-bis-acrylamide in a 19:1 ratio. This solution is polymerized to form a polyacrylamide gel matrix, which serves as a molecular sieve for the separation of nucleic acids. The separation is based on the size, conformation, and charge of the nucleic acid molecules. When an electric field is applied, the negatively charged nucleic acids migrate through the gel towards the positive electrode. Smaller molecules navigate the pores of the gel more easily and thus travel farther than larger molecules.

The concentration of the polyacrylamide gel, which is prepared by diluting the 40% this compound stock solution, is a critical factor in determining the resolution of separation. Higher percentages of acrylamide create smaller pores, which are ideal for separating small nucleic acid fragments, while lower percentages are used for larger molecules.

Polyacrylamide gels offer superior resolution compared to agarose gels, capable of separating DNA fragments that differ in length by as little as 0.1% (e.g., 1 base pair in 1000). Under optimal conditions, even single-nucleotide differences in DNA molecules can be resolved.

Data Presentation: Performance of Polyacrylamide Gels

The resolving power of polyacrylamide gels is directly related to the concentration of acrylamide. The following tables provide a summary of the effective separation ranges for different gel concentrations prepared from a stock solution like this compound.

Table 1: Effective Separation Range of Native Polyacrylamide Gels for Double-Stranded DNA

| % Acrylamide (w/v) | Efficient Range of Separation (bp) |

| 3.5% | 1000 - 2000 |

| 5.0% | 80 - 500 |

| 8.0% | 60 - 400 |

| 12.0% | 40 - 200 |

| 15.0% | 25 - 150 |

| 20.0% | 6 - 100 |

Table 2: Resolution Capabilities of Denaturing Polyacrylamide Gels for Single-Stranded DNA

| % Acrylamide (w/v) | Size Range for Optimal Resolution (bases) |

| 5% | 80 - 500 |

| 8% | 60 - 400 |

| 12% | 25 - 150 |

| 15% | 25 - 150 |

| 20% | 6 - 100 |

Experimental Protocols

Preparation of a Denaturing Polyacrylamide Gel (e.g., 15% for Oligonucleotide Analysis)

This protocol is optimized for the analysis of small single-stranded nucleic acids (10-100 bases) and utilizes urea as a denaturing agent to prevent the formation of secondary structures.

Materials:

-

This compound (40% Acrylamide/Bisacrylamide, 19:1)

-

Urea

-

10x Tris-Borate-EDTA (TBE) buffer

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

10% (w/v) Ammonium persulfate (APS), freshly prepared

-

Deionized water

-

Gel casting apparatus (glass plates, spacers, comb)

Procedure:

-

Prepare the Gel Solution (for a 15 ml gel):

-

In a beaker, combine:

-

5.63 ml of 40% Acrylamide/Bis-acrylamide (29:1) solution (Note: while this compound is 19:1, a 29:1 ratio is also commonly used for sequencing gels; adjust as needed for your specific application). For a 19:1 gel, the principle of dilution remains the same.

-

7.2 g of urea

-

1.5 ml of 10x TBE buffer

-

-

Add deionized water to a final volume of approximately 14.9 ml.

-

Gently warm the mixture to 37°C to dissolve the urea. Avoid overheating.

-

-

Initiate Polymerization:

-

Add 75 µl of 10% APS to the gel solution and swirl to mix.

-

Add 7.5 µl of TEMED and mix gently but thoroughly.

-

-

Cast the Gel:

-

Immediately pour the solution into the assembled gel cassette, avoiding air bubbles.

-

Insert the comb and allow the gel to polymerize for 30-45 minutes.

-

Sample Preparation and Electrophoresis

Materials:

-

Nucleic acid samples

-

Formamide loading buffer (containing formamide, EDTA, and tracking dyes like bromophenol blue and xylene cyanol)

-

1x TBE buffer

Procedure:

-

Assemble the Electrophoresis Unit:

-

Once the gel has polymerized, remove the comb and assemble the gel cassette into the electrophoresis tank.

-

Fill the upper and lower reservoirs with 1x TBE buffer.

-

-

Prepare the Samples:

-

Resuspend nucleic acid samples in formamide loading buffer.

-

Heat the samples at 95°C for 2-5 minutes to ensure denaturation, then immediately place them on ice.

-

-

Load and Run the Gel:

-

Carefully load the samples into the wells.

-

Connect the power supply and run the gel at a constant voltage (e.g., 200 V for a minigel) for the desired amount of time. The migration of the tracking dyes can be used to monitor the progress of the electrophoresis.

-

Visualization of Nucleic Acids

Materials:

-

Staining solution (e.g., SYBR Gold or Ethidium Bromide)

-

Staining tray

-

UV transilluminator or a gel imager with appropriate filters

Procedure for SYBR Gold Staining (Post-staining):

-

Prepare Staining Solution:

-

Dilute the 10,000X SYBR Gold stock solution 5,000-fold in 1x TBE buffer to make a 2X working solution.[1]

-

-

Stain the Gel:

-

After electrophoresis, carefully remove the gel from the cassette and place it in a staining tray.

-

Add enough staining solution to submerge the gel.

-

Agitate gently for 10-40 minutes at room temperature, protected from light.

-

-

Visualize:

-

Image the gel on a UV transilluminator or a laser-based gel scanner with the appropriate filters for SYBR Gold (excitation ~495 nm, emission ~537 nm).[1]

-

Mandatory Visualizations

Caption: Experimental workflow for nucleic acid analysis using this compound.

References

Methodological & Application

Application Notes and Protocols for Casting Gels with ML085

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML085 is a pre-mixed solution of Acrylamide/Bisacrylamide (40% solution, 19:1 ratio) utilized in the preparation of polyacrylamide gels for electrophoresis.[1] Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in life sciences research for the separation of proteins, nucleic acids, and other macromolecules based on their size and charge. The 19:1 ratio of acrylamide to bis-acrylamide is suitable for separating a wide range of molecular weights. This document provides a detailed protocol for casting polyacrylamide gels using this compound for protein separation via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Data Presentation

The following tables provide recipes for preparing resolving and stacking gels of various percentages using this compound. These formulations are for casting two standard mini-gels (approximately 10 cm x 8 cm x 0.75 mm).

Table 1: Resolving Gel Formulations using this compound

| Component | 8% | 10% | 12% | 15% |

| This compound (40% Acrylamide/Bis, 19:1) | 2.0 mL | 2.5 mL | 3.0 mL | 3.75 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |

| 10% (w/v) SDS | 100 µL | 100 µL | 100 µL | 100 µL |

| Deionized Water | 5.3 mL | 4.8 mL | 4.3 mL | 3.55 mL |

| 10% (w/v) Ammonium Persulfate (APS) | 50 µL | 50 µL | 50 µL | 50 µL |

| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |

| Total Volume | 10 mL | 10 mL | 10 mL | 10 mL |

Table 2: Stacking Gel Formulation (5%) using this compound

| Component | Volume |

| This compound (40% Acrylamide/Bis, 19:1) | 0.65 mL |

| 1.0 M Tris-HCl, pH 6.8 | 1.25 mL |

| 10% (w/v) SDS | 50 µL |

| Deionized Water | 3.0 mL |

| 10% (w/v) Ammonium Persulfate (APS) | 25 µL |

| TEMED | 5 µL |

| Total Volume | 5 mL |

Experimental Protocols

This protocol outlines the steps for casting a standard mini-gel using this compound.

Materials:

-

This compound (40% Acrylamide/Bisacrylamide, 19:1)

-

1.5 M Tris-HCl, pH 8.8

-

1.0 M Tris-HCl, pH 6.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized Water

-

Isopropanol or water-saturated butanol

-

Gel casting apparatus (plates, spacers, combs, casting stand)

Procedure:

-

Assemble the Gel Casting Cassette: Thoroughly clean the glass plates and spacers. Assemble the casting cassette according to the manufacturer's instructions. Ensure there are no leaks by adding a small amount of deionized water and checking for drips.

-

Prepare the Resolving Gel Solution:

-

In a small beaker or conical tube, combine the appropriate volumes of this compound, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and deionized water as specified in Table 1 for the desired gel percentage.

-

Gently swirl the mixture to ensure homogeneity.

-

Immediately before pouring , add the specified volumes of 10% APS and TEMED. Swirl gently to mix. TEMED and APS are the catalysts for polymerization, so work quickly once they are added.

-

-

Pour the Resolving Gel:

-

Using a pipette, carefully pour the resolving gel solution into the casting cassette, leaving sufficient space at the top for the stacking gel (approximately 2 cm).

-

To ensure a flat and even surface, gently overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol. This prevents oxygen from inhibiting polymerization at the gel surface.

-

Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay solution will be visible upon polymerization.

-

-

Prepare the Stacking Gel Solution:

-

Once the resolving gel has polymerized, pour off the overlay solution and rinse the top of the gel with deionized water. Dry the area thoroughly with filter paper.

-

In a separate tube, prepare the stacking gel solution as described in Table 2 by combining this compound, 1.0 M Tris-HCl (pH 6.8), 10% SDS, and deionized water.

-

Immediately before pouring , add the 10% APS and TEMED and mix gently.

-

-

Pour the Stacking Gel and Insert the Comb:

-

Pour the stacking gel solution over the polymerized resolving gel until the cassette is full.

-

Immediately and carefully insert the comb into the stacking gel, ensuring no air bubbles are trapped beneath the teeth.

-

Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

-

-

Gel Storage:

-

Once polymerized, the gel can be used immediately.

-

For later use, carefully remove the comb and wrap the gel cassette in plastic wrap with a small amount of 1X running buffer to prevent drying. Store at 4°C for up to one week.

-

Experimental Workflow

The following diagram illustrates the workflow for casting a polyacrylamide gel using this compound.

Caption: Workflow for casting a polyacrylamide gel with this compound.

References

Application Notes and Protocols for ML085 in Small Protein Separation

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML085 is a 40% Acrylamide/Bisacrylamide solution with a 19:1 ratio, primarily utilized in Polyacrylamide Gel Electrophoresis (PAGE) for the separation of small polypeptides and nucleic acid fragments.[1][2] This solution serves as a key component in the preparation of resolving and stacking gels for SDS-PAGE. The 19:1 ratio of acrylamide to bis-acrylamide is particularly well-suited for creating gels with smaller pore sizes, which is essential for achieving high resolution when separating low molecular weight proteins. Effective separation of small proteins is critical in various research applications, including the study of signaling pathways, biomarker discovery, and the characterization of therapeutic peptides.

Data Presentation: Recommended Gel Percentages for Small Proteins

The final concentration of the polyacrylamide gel is a critical factor in achieving optimal resolution for proteins of different sizes. For the separation of small proteins, higher percentage gels are typically required. Below is a summary of recommended final gel concentrations using this compound for various small protein size ranges.

| Target Protein Size Range (kDa) | Recommended Final Gel Percentage (%) | Volume of this compound (40% Stock) per 10 mL of Resolving Gel (mL) |

| 10 - 40 | 12% | 3.0 |

| 5 - 30 | 15% | 3.75 |

| < 20 | 16.5% (Tris-Tricine System) | 4.125 |

| 1 - 10 | 10-20% Gradient or 16.5% (Tris-Tricine System) | Varies (Gradient) / 4.125 |

Note: For proteins smaller than 20 kDa, a Tris-Tricine buffer system is highly recommended over the standard Laemmli (Tris-Glycine) system for improved resolution.[3][4]

Experimental Protocols

Protocol 1: Standard SDS-PAGE for Small Proteins (10-40 kDa)

This protocol is suitable for the separation of small proteins using a standard Laemmli (Tris-Glycine) buffer system. A 12% resolving gel is described here.

Materials:

-

This compound (40% Acrylamide/Bisacrylamide, 19:1)[1]

-

1.5 M Tris-HCl, pH 8.8

-

0.5 M Tris-HCl, pH 6.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS)

-

TEMED (N,N,N',N'-Tetramethylethylenediamine)

-

10X Tris-Glycine-SDS Running Buffer

-

2X Laemmli Sample Buffer

-

Protein Molecular Weight Marker

-

Deionized Water

Procedure:

-

Gel Casting Assembly: Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure the glass plates are clean and free of any dust or grease.

-

Resolving Gel Preparation (12%): For a 10 mL resolving gel, combine the following in a 15 mL conical tube:

-

Deionized Water: 4.0 mL

-

1.5 M Tris-HCl, pH 8.8: 2.7 mL

-

This compound (40% Stock): 3.0 mL

-

10% SDS: 100 µL

-

-

Initiate Polymerization: Gently swirl the tube to mix. Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently and immediately pour the solution between the glass plates, leaving space for the stacking gel (approximately 1.5 cm from the top).

-

Overlaying the Resolving Gel: Carefully overlay the resolving gel with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-45 minutes.

-

Stacking Gel Preparation (5%): For a 5 mL stacking gel, combine the following:

-

Deionized Water: 3.4 mL

-

0.5 M Tris-HCl, pH 6.8: 1.25 mL

-

This compound (40% Stock): 0.83 mL

-

10% SDS: 50 µL

-

-

Casting the Stacking Gel: After the resolving gel has polymerized, pour off the overlay. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix, and pour it on top of the resolving gel. Insert the comb and allow it to polymerize for 20-30 minutes.

-

Sample Preparation and Loading:

-

Mix protein samples with an equal volume of 2X Laemmli Sample Buffer.

-

Heat the samples at 95-100°C for 5 minutes.

-

Load the prepared samples and a molecular weight marker into the wells.

-

-

Electrophoresis:

-

Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS Running Buffer.

-

Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

-

Protocol 2: Tris-Tricine SDS-PAGE for Very Small Proteins (< 20 kDa)

This system provides superior resolution for proteins and peptides below 30 kDa.[3]

Materials:

-

This compound (40% Acrylamide/Bisacrylamide, 19:1)

-

Tris-Tricine Gel Buffers (recipes below)

-

10% (w/v) SDS

-

10% (w/v) APS

-

TEMED

-

Tris-Tricine Cathode and Anode Running Buffers

-

Tricine Sample Buffer

-

Protein Molecular Weight Marker for small proteins

Buffer Recipes:

-

Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% SDS, pH 8.45

-

Cathode Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25

-

Anode Buffer (10X): 1 M Tris-HCl, pH 8.9

Procedure:

-

Resolving Gel Preparation (16.5%): For a 10 mL resolving gel, combine:

-

Deionized Water: 2.3 mL

-

Gel Buffer (3X): 3.3 mL

-

This compound (40% Stock): 4.1 mL

-

Glycerol: 0.9 g (optional, for stability)

-

-

Initiate Polymerization: Add 50 µL of 10% APS and 5 µL of TEMED. Mix and pour the gel as described in Protocol 1. Allow to polymerize for 45-60 minutes.

-

Stacking Gel Preparation (4%): For a 5 mL stacking gel, combine:

-

Deionized Water: 3.1 mL

-

Gel Buffer (3X): 1.7 mL

-

This compound (40% Stock): 0.5 mL

-

-

Casting the Stacking Gel: Add 25 µL of 10% APS and 5 µL of TEMED, mix, pour on top of the resolving gel, and insert the comb. Allow to polymerize for 30 minutes.

-

Sample Preparation and Loading:

-

Mix samples with an equal volume of 2X Tricine Sample Buffer.

-

Heat at 70°C for 10 minutes. Do not boil.

-

Load samples and a suitable low molecular weight marker.

-

-

Electrophoresis:

-

Assemble the electrophoresis unit. Fill the inner chamber (cathode) with 1X Cathode Buffer and the outer chamber (anode) with 1X Anode Buffer.

-

Run the gel at a constant voltage of 30V for 1 hour, then increase to 100-150V.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for small protein separation using PAGE.

Logical Relationship for Gel Percentage Selection

Caption: Decision logic for selecting the appropriate gel system.

References

- 1. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]

- 2. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]

- 3. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]

- 4. Resolving Small Molecular Weight Proteins for Westerns - Advansta Inc. [advansta.com]

Application Notes: ML085 for SDS-PAGE

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique in molecular biology, biochemistry, and proteomics for the separation of proteins based on their molecular weight. The ML085 product is a ready-to-use 40% Acrylamide/Bis-acrylamide solution (19:1 ratio), which serves as a key reagent for the preparation of polyacrylamide gels.[1][2][3] This solution simplifies the gel casting process and reduces the handling of powdered acrylamide, a potent neurotoxin.[2][4] These application notes provide a detailed protocol for the use of this compound in preparing and running SDS-PAGE gels for protein analysis.

Principle of SDS-PAGE

SDS-PAGE separates proteins primarily by their molecular weight. The anionic detergent SDS denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge.[5][6] This masks the intrinsic charge of the protein, ensuring that migration through the polyacrylamide gel matrix is proportional to the logarithm of its molecular weight.[5][6] Smaller proteins navigate through the pores of the gel more easily and migrate faster than larger proteins.[5][7][8]

Experimental Protocols

1. Materials and Reagents

-

This compound (40% Acrylamide/Bis-acrylamide, 19:1)

-

Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8 with 0.4% SDS)

-

Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8 with 0.4% SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

10X Running Buffer (Tris-Glycine-SDS)

-

2X Sample Loading Buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue)

-

Protein Molecular Weight Standards

-

Deionized Water

-

Coomassie Brilliant Blue or other protein staining solution

-

Destaining Solution (e.g., 10% acetic acid, 40% methanol)

2. Safety Precautions

Acrylamide is a neurotoxin and a suspected carcinogen.[2][4][9] Always wear gloves, a lab coat, and safety glasses when handling this compound and other SDS-PAGE reagents.[4] All procedures involving acrylamide should be performed in a well-ventilated area or a chemical fume hood.[10] Refer to the Safety Data Sheet (SDS) for detailed safety information.[2][4][9]

3. Protocol for Casting Polyacrylamide Gels using this compound

This protocol is for a standard mini-gel (e.g., 1.0 mm thickness). Volumes should be adjusted for different gel sizes.

3.1. Assembling the Gel Cassette

-

Thoroughly clean and dry the glass plates and spacers.

-

Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.

3.2. Preparing the Separating Gel

-

In a small beaker or conical tube, combine the components for the separating gel as outlined in the table below. The percentage of acrylamide will determine the resolution of proteins of different sizes.[7][11]

-

Gently swirl the mixture to combine.

-

Add the appropriate amounts of 10% APS and TEMED to initiate polymerization. Swirl gently to mix.

-

Immediately pipette the solution into the gel cassette, leaving enough space for the stacking gel (approximately 1-1.5 cm).

-

Carefully overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.

-

Allow the gel to polymerize for 30-60 minutes at room temperature.

3.3. Preparing the Stacking Gel

-

After the separating gel has polymerized, pour off the overlay.

-

In a separate tube, prepare the stacking gel solution as described in the table below.

-

Add 10% APS and TEMED, and mix gently.

-

Pipette the stacking gel solution on top of the separating gel.

-

Insert the comb into the stacking gel, being careful not to trap any air bubbles.

-

Allow the stacking gel to polymerize for 30-45 minutes.

4. Sample Preparation and Gel Electrophoresis

-

Mix your protein sample with an equal volume of 2X sample loading buffer.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][11][12]

-

Centrifuge the samples briefly to pellet any insoluble material.

-

Once the gel has fully polymerized, carefully remove the comb.

-

Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.

-

Load the prepared protein samples and molecular weight standards into the wells.[8][12]

-

Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[6][12]

5. Gel Staining and Visualization

-

After electrophoresis is complete, turn off the power supply and disassemble the apparatus.

-

Carefully remove the gel from the cassette.

-

Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

-

Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.

Data Presentation

Table 1: Separating Gel Formulations for a 10 mL Gel using this compound

| Gel Percentage | This compound (40%) | 1.5 M Tris-HCl (pH 8.8) | 10% SDS | Deionized Water | 10% APS | TEMED |

| 8% | 2.0 mL | 2.5 mL | 100 µL | 5.3 mL | 100 µL | 10 µL |

| 10% | 2.5 mL | 2.5 mL | 100 µL | 4.8 mL | 100 µL | 10 µL |

| 12% | 3.0 mL | 2.5 mL | 100 µL | 4.3 mL | 100 µL | 10 µL |

| 15% | 3.75 mL | 2.5 mL | 100 µL | 3.55 mL | 100 µL | 10 µL |

Table 2: Stacking Gel Formulation (5% Acrylamide) for a 5 mL Gel using this compound

| Component | Volume |

| This compound (40%) | 625 µL |

| 0.5 M Tris-HCl (pH 6.8) | 1.25 mL |

| 10% SDS | 50 µL |

| Deionized Water | 3.0 mL |

| 10% APS | 50 µL |

| TEMED | 5 µL |

Visualizations

Caption: Workflow diagram illustrating the key steps of the SDS-PAGE protocol.

Caption: The process of protein denaturation by SDS and reducing agents for SDS-PAGE.

References

- 1. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]

- 2. himedialabs.com [himedialabs.com]

- 3. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]

- 4. fishersci.com [fishersci.com]

- 5. youtube.com [youtube.com]

- 6. SDS-PAGE Protocol | Rockland [rockland.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. paintdocs.com [paintdocs.com]

- 11. neobiotechnologies.com [neobiotechnologies.com]

- 12. SDS-PAGE Protocol [hackert.cm.utexas.edu]

Application Notes & Protocols: Analysis of Protein Complexes Using Native PAGE

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the analysis of protein complexes in their native state using Polyacrylamide Gel Electrophoresis (PAGE). Native PAGE is a powerful technique for separating intact protein complexes, preserving their structural integrity and biological activity.[1][2][3] This allows for the investigation of protein-protein interactions, the determination of native protein mass and oligomeric states, and the identification of changes in complex formation under various conditions.[4]

Two common variations of native PAGE are Blue Native PAGE (BN-PAGE) and Clear Native PAGE (CN-PAGE). BN-PAGE utilizes Coomassie Blue G-250 dye to impart a negative charge on protein complexes for separation primarily by size.[5][6] CN-PAGE, on the other hand, separates proteins based on their intrinsic charge and size, which can be advantageous when the Coomassie dye might interfere with downstream applications.[4][7]

This document will focus on a Blue Native PAGE (BN-PAGE) protocol, a widely used method for resolving large protein assemblies, such as mitochondrial respiratory chain complexes.[5][8]

Experimental Protocols

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

This protocol is adapted from established methods for the analysis of mitochondrial protein complexes.[5][9][10]

1. Sample Preparation (Mitochondrial Enrichment)

-

Harvest cells (e.g., 1-5 x 10^7 cells) by centrifugation at 600 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the pellet in a hypotonic buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer or a 25-gauge needle and syringe.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet with an isotonic buffer (e.g., 20 mM HEPES pH 7.4, 250 mM sucrose, 1 mM EDTA, with protease inhibitors).

-

Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA assay).

2. Solubilization of Mitochondrial Complexes

-

Resuspend the mitochondrial pellet to a final protein concentration of 5-10 mg/mL in a solubilization buffer (e.g., 50 mM Bis-Tris pH 7.0, 500 mM 6-aminohexanoic acid, 1 mM EDTA).

-

Add a mild, non-ionic detergent such as Digitonin or n-Dodecyl-β-D-maltoside (DDM) to the mitochondrial suspension. The optimal detergent-to-protein ratio should be empirically determined but a starting point of 2-4 g of detergent per gram of protein is recommended.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant containing the solubilized protein complexes.

3. BN-PAGE Gel Electrophoresis

-

Gel Casting : Use precast gradient gels (e.g., 4-16%) or hand-cast gradient gels for optimal resolution of a wide range of complex sizes.[8]

-

Sample Loading : Mix the solubilized protein complexes with a sample buffer containing Coomassie Blue G-250 (final concentration ~0.25%). A typical loading amount is 20-50 µg of total protein per lane.

-

Electrophoresis Buffers :

-

Anode Buffer : 50 mM Bis-Tris, pH 7.0

-

Cathode Buffer : 15 mM Bis-Tris, 50 mM Tricine, 0.02% Coomassie Blue G-250, pH 7.0

-

-

Running Conditions :

-

Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate buffers. It is recommended to perform the electrophoresis at 4°C to maintain complex integrity.[6]

-

Start the electrophoresis at a constant voltage of 100 V.

-

After the dye front has migrated approximately one-third of the way through the gel, replace the blue cathode buffer with a colorless cathode buffer (same composition but without the Coomassie dye) to prevent excessive dye in the gel which can interfere with downstream analysis.[6]

-

Continue the electrophoresis at 100-150 V until the dye front reaches the bottom of the gel.

-

4. Visualization and Downstream Analysis

-

Staining : The gel can be directly visualized due to the bound Coomassie blue. For enhanced sensitivity, the gel can be stained with a standard Coomassie Brilliant Blue R-250 staining protocol or a silver stain.

-

Western Blotting :

-

Equilibrate the gel in transfer buffer (e.g., 25 mM Tris, 192 mM Glycine, 20% methanol) for 20-30 minutes.

-

Transfer the proteins to a PVDF membrane.[9]

-

Block the membrane (e.g., 5% non-fat milk in TBST) and probe with primary antibodies specific to subunits of the protein complexes of interest.

-

Incubate with a suitable secondary antibody and visualize using a chemiluminescence or fluorescence detection system.

-

Data Presentation

Quantitative data from BN-PAGE experiments can be presented in tables to compare the relative abundance of protein complexes under different conditions.

Table 1: Relative Abundance of Mitochondrial Respiratory Chain Complexes

| Complex | Subunit Analyzed | Control (Relative Densitometry Units) | Treatment X (Relative Densitometry Units) | Fold Change |

| Complex I | NDUFS3 | 1.00 ± 0.08 | 0.65 ± 0.05 | 0.65 |

| Complex II | SDHA | 1.02 ± 0.09 | 1.05 ± 0.11 | 1.03 |

| Complex III | UQCRC2 | 0.98 ± 0.07 | 0.72 ± 0.06 | 0.73 |

| Complex IV | MT-CO1 | 1.05 ± 0.10 | 0.80 ± 0.09 | 0.76 |

| Complex V | ATP5A | 0.95 ± 0.06 | 0.92 ± 0.08 | 0.97 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Caption: Simplified diagram of the mitochondrial electron transport chain complexes.

Caption: Experimental workflow for BN-PAGE analysis of protein complexes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Native PAGE Gels | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Diverse native-PAGE [assay-protocol.com]

- 5. Blue native electrophoresis protocol | Abcam [abcam.com]

- 6. blog.benchsci.com [blog.benchsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for DNA Sequencing Gel Preparation using ML085

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of DNA fragments during sequencing is critically dependent on the quality of the polyacrylamide gel matrix. ML085, a 40% Acrylamide/Bisacrylamide solution (19:1 ratio) from HiMedia Laboratories, is a high-purity, ready-to-use solution designed to create reproducible and high-resolution polyacrylamide gels for DNA sequencing applications.[1][2][3][4] This application note provides detailed protocols for the preparation of denaturing polyacrylamide gels for manual and automated DNA sequencing, ensuring optimal separation of single-stranded DNA fragments.

Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions separates DNA molecules based on their size with single-base resolution. The 19:1 ratio of acrylamide to bis-acrylamide in this compound is optimized for generating gels that are mechanically stable yet offer excellent resolving power for the small DNA fragments generated in Sanger sequencing reactions.

Quantitative Data Presentation

The performance of a sequencing gel is determined by several factors, including the acrylamide concentration, the buffer system, and the electrophoresis conditions. The following tables summarize the recommended acrylamide concentrations for resolving different DNA fragment sizes and typical electrophoresis parameters.

Table 1: Recommended Acrylamide Concentrations for DNA Sequencing Gels

| Acrylamide Concentration (%) | Recommended Fragment Size Range (bases) |

| 4 | 100 - 500 |

| 5 | 50 - 400 |

| 6 | 25 - 300 |

| 8 | 10 - 200 |

Table 2: Typical Electrophoresis Conditions for DNA Sequencing

| Parameter | Value |

| Buffer System | 1X TBE (Tris-Borate-EDTA) |

| Voltage | 1500 - 2000 V |

| Power | 40 - 50 W |

| Gel Temperature | 50 - 55 °C |

| Pre-run Time | 30 - 60 minutes |

| Run Time | 2 - 8 hours (depending on desired read length) |

Experimental Protocols

Protocol 1: Preparation of a 6% Denaturing Polyacrylamide Sequencing Gel

This protocol describes the preparation of a standard 6% denaturing polyacrylamide gel for manual DNA sequencing.

Materials:

-

This compound (40% Acrylamide/Bisacrylamide, 19:1)

-

Urea

-

10X TBE Buffer

-

Ammonium persulfate (APS), 10% solution (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized water

-

Sequencing gel apparatus (glass plates, spacers, combs)

-

Syringes and needles

-

Gel sealing tape

Procedure:

-

Assemble the Gel Cassette: Thoroughly clean and dry the glass plates and spacers. Assemble the gel cassette according to the manufacturer's instructions, ensuring there are no leaks. Seal the bottom of the cassette with gel sealing tape.

-

Prepare the Gel Solution:

-

In a beaker, dissolve 21 g of urea in 10 mL of deionized water and 5 mL of 10X TBE buffer. This may require gentle heating and stirring.

-

Once the urea is completely dissolved, add 7.5 mL of this compound (40% Acrylamide/Bisacrylamide solution).

-

Add deionized water to a final volume of 50 mL.

-

Mix the solution gently but thoroughly.

-

-

Initiate Polymerization:

-

Just before pouring the gel, add 250 µL of fresh 10% APS solution to the gel mixture and swirl gently to mix.

-

Add 25 µL of TEMED and mix gently. TEMED will catalyze the polymerization, so proceed to the next step immediately.

-

-

Pour the Gel:

-

Using a syringe with a needle, carefully and slowly pour the gel solution into the assembled cassette, avoiding the introduction of air bubbles.

-

Fill the cassette to the top.

-

Insert the comb into the top of the gel, ensuring the teeth are fully immersed in the solution.

-

-

Allow Polymerization:

-

Allow the gel to polymerize for at least 1-2 hours at room temperature. A sharp, well-defined line will appear at the top of the gel when polymerization is complete.

-

-

Prepare for Electrophoresis:

-

Once the gel has polymerized, carefully remove the comb and the bottom sealing tape.

-

Assemble the gel cassette into the electrophoresis apparatus.

-

Fill the upper and lower buffer chambers with 1X TBE buffer.

-

Using a syringe, flush out the wells with 1X TBE buffer to remove any unpolymerized acrylamide.

-

Pre-run the gel for 30-60 minutes at the recommended voltage to heat the gel to the optimal running temperature.

-

-

Load Samples and Run:

-

Denature the DNA sequencing samples by heating them in a formamide-based loading buffer.

-

Load the denatured samples into the wells.

-

Run the gel at constant power or voltage according to the parameters outlined in Table 2.

-

Diagrams

Experimental Workflow for Sequencing Gel Preparation

Caption: Workflow for DNA sequencing gel preparation and electrophoresis.

Logical Relationship of Gel Components

Caption: Key components and their roles in forming the sequencing gel matrix.

References

Application Note: Preparation of a 12% Resolving Gel using ML085 for SDS-PAGE

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique for the separation of proteins based on their molecular weight. The polyacrylamide gel is the matrix through which the proteins migrate. It is formed by the polymerization of acrylamide and a cross-linking agent, N,N'-methylene-bis-acrylamide.[1] The concentration of acrylamide in the gel determines the pore size and thus the resolution of protein separation. A 12% resolving gel is suitable for separating a broad range of proteins. ML085 is a ready-to-use 40% Acrylamide/Bisacrylamide solution with a 19:1 ratio, which simplifies the preparation of polyacrylamide gels by eliminating the need to handle solid acrylamide, a potent neurotoxin.[2][3][4] This protocol provides a detailed method for the preparation of a 12% resolving gel using this compound.

Key Materials

-

This compound (40% Acrylamide/Bisacrylamide solution, 19:1)

-

1.5 M Tris-HCl, pH 8.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS)

-